molecular formula C17H21Cl2N3O2 B12723021 Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride CAS No. 124444-88-8

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride

Cat. No.: B12723021
CAS No.: 124444-88-8
M. Wt: 370.3 g/mol
InChI Key: YBBAOZCJFXBKKC-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxyphenyl group and a 3-pyridinylcarbonyl group. The dihydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water and other solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl halide in the presence of a base to introduce the 4-methoxyphenyl group.

    Introduction of 3-Pyridinylcarbonyl Group: The final step involves the acylation of the substituted piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simple piperazine ring without additional substituents.

    1-(4-Methoxyphenyl)piperazine: Piperazine substituted with a 4-methoxyphenyl group.

    4-(3-Pyridinylcarbonyl)piperazine: Piperazine substituted with a 3-pyridinylcarbonyl group.

Uniqueness

Piperazine, 1-(4-methoxyphenyl)-4-(3-pyridinylcarbonyl)-, dihydrochloride is unique due to the presence of both the 4-methoxyphenyl and 3-pyridinylcarbonyl groups on the piperazine ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

124444-88-8

Molecular Formula

C17H21Cl2N3O2

Molecular Weight

370.3 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;dihydrochloride

InChI

InChI=1S/C17H19N3O2.2ClH/c1-22-16-6-4-15(5-7-16)19-9-11-20(12-10-19)17(21)14-3-2-8-18-13-14;;/h2-8,13H,9-12H2,1H3;2*1H

InChI Key

YBBAOZCJFXBKKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl.Cl

Origin of Product

United States

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